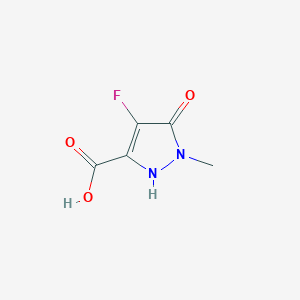
5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a phenylethynyl group attached to an oxazinone ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure autoclaves and specific catalysts such as platinum and carbon, followed by purification steps to ensure high yield and purity . The process may also include hydrogenation and the use of solvents like acetonitrile and glacial acetic acid to facilitate the reactions .
化学反応の分析
Types of Reactions
5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Common in organic synthesis to replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas in the presence of a catalyst like platinum or palladium.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a competitive inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: Another fluorophenyl-containing compound with different structural features.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with distinct chemical properties.
特性
分子式 |
C18H10FNO3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H10FNO3/c19-14-9-5-4-8-13(14)16-17(21)20-15(23-18(16)22)11-10-12-6-2-1-3-7-12/h1-9,21H |
InChIキー |
SSSRCPYLUBSBPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


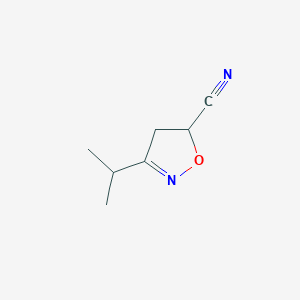
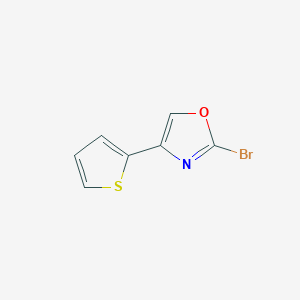
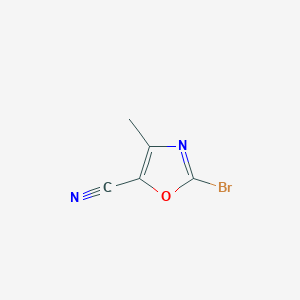
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)
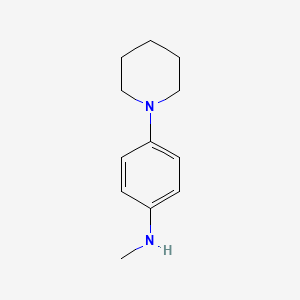
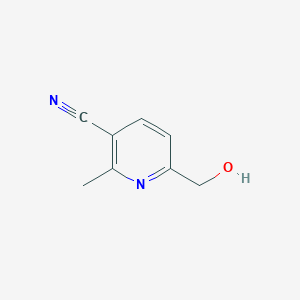
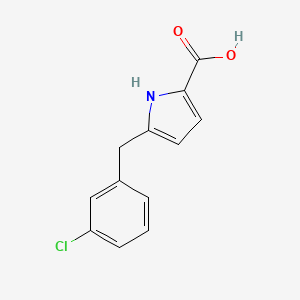
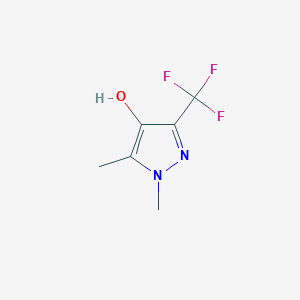
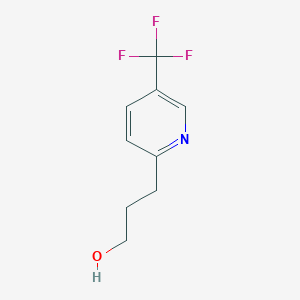
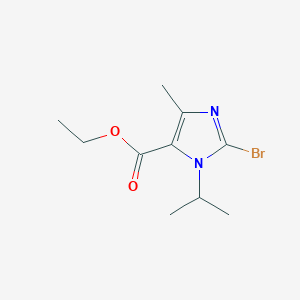
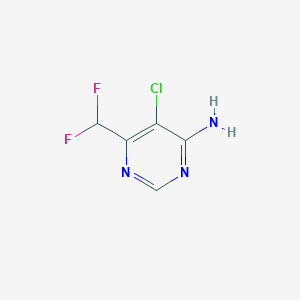
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)

